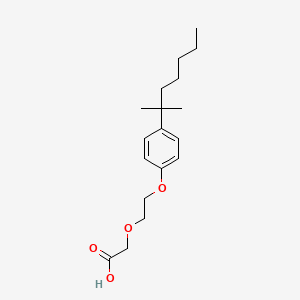
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C22H36O6 It is a complex molecule featuring a phenoxy group, ethoxy linkages, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid typically involves multiple steps, starting from the appropriate phenol derivative. The phenol is first alkylated with 2-methylheptan-2-yl bromide under basic conditions to form the alkylated phenol. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. Finally, the resulting compound is carboxylated using chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include alkylation, ethoxylation, and carboxylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxyethoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and carboxylic acid groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid
- 2-Methoxyphenylacetic acid
- dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium
Uniqueness
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
100330-75-4 |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H28O4/c1-4-5-6-11-18(2,3)15-7-9-16(10-8-15)22-13-12-21-14-17(19)20/h7-10H,4-6,11-14H2,1-3H3,(H,19,20) |
Clé InChI |
IIWYQFZAPLUNNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


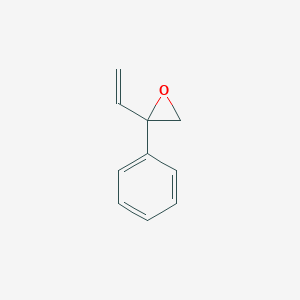
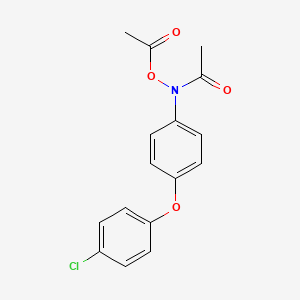

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
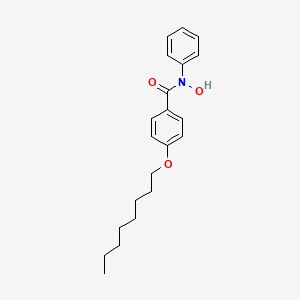

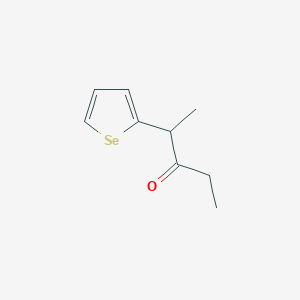
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


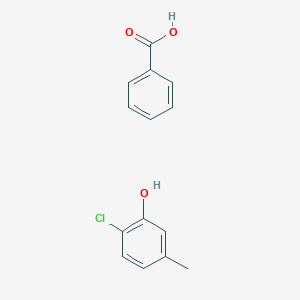
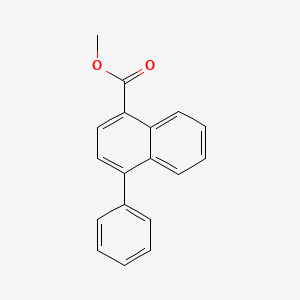
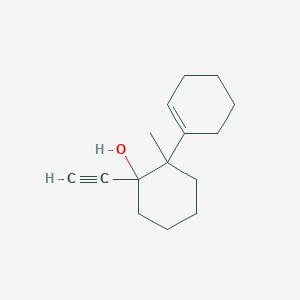
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
